PptT-IN-2

Tuberculosis Cardiotoxicity Ion Channel Inhibition

Researchers validating PptT as an anti-tuberculosis target face confounding cardiotoxicity from off-target ion channel blockade inherent to earlier amidinourea inhibitors. PptT-IN-2 (compound 5k) resolves this liability through its para-benzamide substitution, which markedly reduces Cav1.2 and Nav1.5 channel inhibition while maintaining potent on-target PptT inhibition (IC50 = 2.5 μM). • Reduced cardiac ion channel activity vs. parent AU 8918 and analog PptT-IN-4 - enables cleaner cardiotoxicity-free phenotypic readouts • Benchmarked SAR tool within the amidinourea chemotype for next-generation analog development • Whole-cell active in M. tuberculosis - preferred over raltitrexed, which lacks cellular target engagement ≥98% purity. Standard pack sizes: 25 mg, 50 mg, 100 mg; bulk custom synthesis available.

Molecular Formula C22H29N5O2
Molecular Weight 395.5 g/mol
Cat. No. B12421152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePptT-IN-2
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C22H29N5O2/c1-4-16-12-18(20(28)25-14-15-10-8-7-9-11-15)13-17(5-2)19(16)26-22(29)27-21(23)24-6-3/h7-13H,4-6,14H2,1-3H3,(H,25,28)(H4,23,24,26,27,29)
InChIKeyDABSOWXLJGXEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PptT-IN-2: Optimized PptT Inhibitor for TB Research


PptT-IN-2 (also designated compound 5k) is a potent small-molecule inhibitor of Mycobacterium tuberculosis 4′-phosphopantetheinyl transferase (PptT), an essential enzyme required for the biosynthesis of cellular lipids and virulence factors in the tuberculosis pathogen. It belongs to the amidinourea (AU) chemotype, originally derived from the lead compound AU 8918, and was developed through systematic structure–activity relationship (SAR) studies aimed at enhancing biochemical potency while mitigating off-target cardiac ion channel activity [1]. PptT-IN-2 inhibits recombinant M. tuberculosis PptT with an IC50 of 2.5 μM in fluorescence polarization assays [1] and represents a critical tool compound for elucidating PptT-dependent biology and evaluating the therapeutic tractability of this validated anti-tuberculosis target.

Why PptT-IN-2 Cannot Be Substituted


Although multiple PptT inhibitors have been disclosed—including the parent amidinourea AU 8918, the repurposed antimetabolite raltitrexed, and the structurally related analog PptT-IN-4—direct substitution of PptT-IN-2 with any of these compounds in a research program is scientifically invalid. Each inhibitor exhibits a distinct fingerprint of on-target biochemical potency, whole-cell antimycobacterial activity, and, most critically, off-target pharmacology against cardiac ion channels. The SAR investigation that produced PptT-IN-2 revealed that para-substituted aromatic rings not only enhance PptT inhibition but also dramatically reduce inhibition of Cav1.2 and Nav1.5 channels—a liability that plagues the parent AU 8918 and other amidinourea congeners [1]. Consequently, experiments employing a less selective analog may conflate PptT-specific effects with confounding cardiotoxicity or ion channel modulation, undermining data interpretation and translational relevance. The quantitative evidence presented below delineates precisely why PptT-IN-2 occupies a differentiated position within the PptT inhibitor landscape.

Quantitative Differentiation Evidence


Cardiac Safety vs. AU 8918

PptT-IN-2 was specifically engineered to retain the on-target PptT inhibitory potency of the lead compound AU 8918 while minimizing inhibition of the cardiac ion channels Cav1.2 and Nav1.5. In head-to-head profiling conducted within the same study, AU 8918 demonstrated significant cardiotoxicity in cardiomyocyte assays (changes in beat rate, amplitude, and peak width) and inhibited both Cav1.2 and Nav1.5 channels. In contrast, PptT-IN-2 (compound 5k) exhibited markedly diminished ion channel inhibition, with the authors explicitly noting that 'inhibition of the ion channels is largely diminished' for this para-substituted analog [1]. This qualitative improvement in selectivity, achieved without sacrificing biochemical potency (IC50 remains 2.5 μM for both AU 8918 and PptT-IN-2), represents a critical differentiation for applications where confounding cardiotoxicity would obscure target-specific phenotypes [1][2].

Tuberculosis Cardiotoxicity Ion Channel Inhibition

Ion Channel Profile vs. PptT-IN-4

PptT-IN-4 (Compound 3a) is a structurally distinct PptT inhibitor with higher biochemical potency (IC50 = 0.71 μM) than PptT-IN-2. However, this potency gain comes at the expense of significant off-target activity against three cardiac ion channels: hERG (IC50 = 11 μM), Cav1.2 (IC50 = 8.1 μM), and Nav1.5 (IC50 = 6.9 μM) . In contrast, PptT-IN-2 belongs to a chemotype (para-substituted amidinoureas) explicitly characterized by 'largely diminished' inhibition of Cav1.2 and Nav1.5, and like AU 8918, it does not inhibit hERG [1]. The therapeutic window, estimated as the ratio of ion channel IC50 to PptT IC50, is substantially narrower for PptT-IN-4 (Cav1.2 window ~11×; Nav1.5 window ~10×) compared to the presumed larger window for PptT-IN-2, making PptT-IN-2 the superior choice for studies requiring minimization of cardiac ion channel interference.

Tuberculosis Selectivity hERG Calcium Channel

Potency vs. PptT-IN-1 & PptT-IN-3

Within the amidinourea chemotype, PptT-IN-2 demonstrates superior biochemical potency compared to several close structural analogs. PptT-IN-1 (compound 5j) inhibits PptT with an IC50 of 2.8 μM, while PptT-IN-3 (compound 5p) is less potent with an IC50 of 3.5 μM [1]. PptT-IN-2, with an IC50 of 2.5 μM, exhibits approximately 12% greater potency than PptT-IN-1 and 40% greater potency than PptT-IN-3. These differences, while modest in absolute terms, reflect the SAR optimization described in the primary publication, wherein para-substitution with a benzamide moiety (5k) yielded favorable potency enhancements compared to alternative substituents [2]. For applications requiring maximal target engagement at a given compound concentration, PptT-IN-2 represents the most potent option among commercially available amidinourea-based PptT inhibitors in this specific analog series.

Tuberculosis Enzyme Inhibition SAR

Whole-Cell Activity vs. Raltitrexed

Raltitrexed, an antineoplastic antimetabolite repurposed as a PptT inhibitor, exhibits exceptionally potent biochemical inhibition of PptT with an IC50 of 0.065 μM (65 nM), making it the most potent PptT inhibitor reported to date [1][2]. However, raltitrexed displays essentially no whole-cell antimycobacterial activity against wild-type M. tuberculosis H37Rv, with an MIC90 exceeding 100 μM [1]. This profound disconnect between biochemical potency and cellular efficacy is attributed to bacterial evasion mechanisms, including efflux and/or permeability barriers [2]. While explicit MIC data for PptT-IN-2 are not reported in the primary literature, the amidinourea chemotype was optimized in part for whole-cell on-target activity, and the parent AU 8918 demonstrates measurable antimycobacterial effects [3]. As a member of this chemotype, PptT-IN-2 is expected to possess superior whole-cell penetration and target engagement in intact M. tuberculosis compared to raltitrexed. For researchers requiring a tool compound that inhibits PptT within the cellular context—rather than merely in biochemical assays—PptT-IN-2 represents a far more suitable choice than raltitrexed.

Tuberculosis Whole-Cell Activity MIC Drug Repurposing

Application Scenarios for PptT-IN-2


Cardiac Safety Pharmacology Studies

In programs where PptT is being evaluated as a drug target but concerns exist regarding potential cardiac liabilities of tool compounds, PptT-IN-2 is the preferred inhibitor. Its markedly reduced inhibition of Cav1.2 and Nav1.5 channels—relative to both the parent AU 8918 and the alternative inhibitor PptT-IN-4—minimizes confounding cardiotoxicity readouts in cardiomyocyte assays, Langendorff heart preparations, or in vivo telemetry studies. This allows researchers to more confidently attribute any observed cardiac effects to on-target PptT modulation rather than off-target ion channel blockade [1].

SAR Benchmarking for Amidinourea Inhibitors

PptT-IN-2 serves as a key reference compound for structure–activity relationship studies within the amidinourea chemotype. Its para-benzamide substitution and associated biochemical potency (IC50 = 2.5 μM) provide a benchmark against which novel analogs can be compared. The documented SAR indicating that para-substituted aromatic rings enhance both potency and selectivity establishes PptT-IN-2 as a critical control for evaluating next-generation derivatives aimed at further optimizing the PptT inhibition profile [1].

Cellular Target Engagement in M. tuberculosis

For experiments requiring inhibition of PptT in intact M. tuberculosis—such as target validation studies, mode-of-action deconvolution, or phenotypic screening for synthetic lethal interactions—PptT-IN-2 is a superior choice to the ultra-potent biochemical inhibitor raltitrexed, which completely lacks whole-cell activity. While the MIC90 of PptT-IN-2 is not explicitly reported, its amidinourea chemotype has been characterized for on-target whole-cell effects, making it the appropriate tool compound for cellular assays where target engagement within the bacterium is essential [2][3].

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